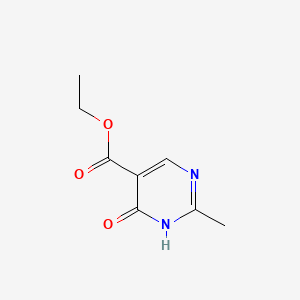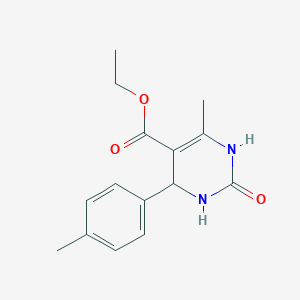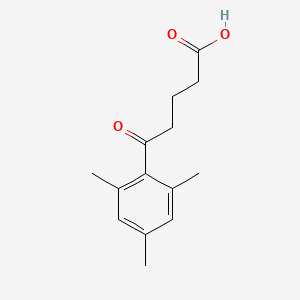
2-Chloro-4,6-dimorpholino-1,3,5-triazine
概述
描述
CL-97020,也称为六硝基六氮杂异 würtzite,是一种多环硝胺炸药。它是当今最强大的高能材料之一。 该化合物以其高密度和优异的爆轰性能而闻名,使其成为各种军事和工业应用中宝贵的组成部分 .
准备方法
合成路线和反应条件
六硝基六氮杂异 würtzite 的合成涉及多个步骤 然后将该中间体脱苄基以形成六氮杂异 würtzite,然后硝化以生成六硝基六氮杂异 würtzite .
工业生产方法
六硝基六氮杂异 würtzite 的工业生产侧重于优化产量、纯度和环境友好性。 该过程涉及对反应条件(包括温度、压力和特定催化剂的使用)的仔细控制,以确保高效率和最少的副产物 .
化学反应分析
反应类型
六硝基六氮杂异 würtzite 会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢。
还原: 此反应涉及添加氢或去除氧气。
取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。
常见的试剂和条件
这些反应中常用的试剂包括强酸和强碱、氧化剂如高锰酸钾,以及还原剂如氢化锂铝。 反应通常在受控的温度和压力条件下进行,以确保安全和效率 .
主要形成的产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,六硝基六氮杂异 würtzite 的氧化可以生成各种氮氧化物,而还原可以生成胺类和其他含氮化合物 .
科学研究应用
六硝基六氮杂异 würtzite 在科学研究中具有多种应用,包括:
化学: 用作合成其他化合物的高能材料。
生物学: 研究其对生物系统(尤其是其爆炸性能的背景下)的潜在影响。
医学: 由于其高能量含量,正在研究其在靶向药物递送系统中的潜在用途。
工业: 用于生产炸药、推进剂和烟火
作用机制
六硝基六氮杂异 würtzite 的作用机制涉及分解时快速释放能量。这个过程是由分子内氮-氮键断裂引发的,导致形成高反应性的中间体。 这些中间体进一步分解,产生大量的燃气和热量,从而导致爆炸反应 .
相似化合物的比较
类似化合物
环三亚甲基三硝胺 (RDX): 另一种用途类似的强大高能材料。
环四亚甲基四硝胺 (HMX): 以其高稳定性和能量含量而闻名。
三硝基甲苯 (TNT): 一种广泛使用的炸药,与六硝基六氮杂异 würtzite 相比,能量含量较低
独特性
六硝基六氮杂异 würtzite 由于其优异的爆轰性能和比其他高能材料更高的密度而脱颖而出。 其独特的笼状结构使能量释放更加高效,使其成为需要高性能应用的首选 .
属性
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-22-0 | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?
A1: The abstract highlights that the molecule of this compound possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
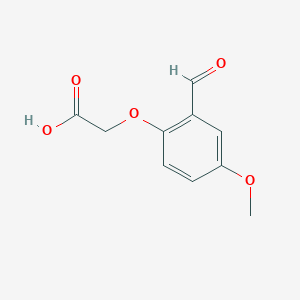
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
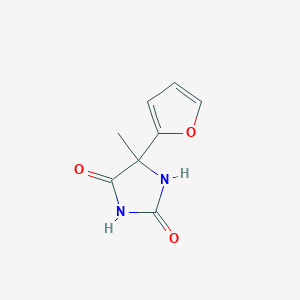




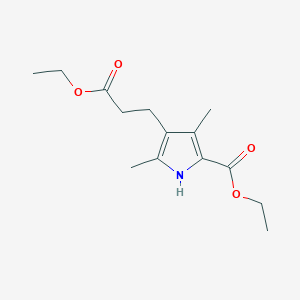
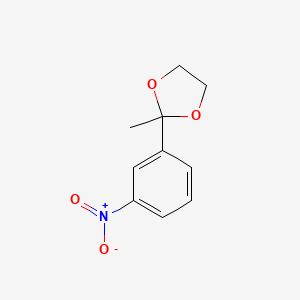
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)
